molecular formula C10H9ClO2 B1418489 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 22406-37-7

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B1418489
CAS No.: 22406-37-7
M. Wt: 196.63 g/mol
InChI Key: DLVFGPLZDMJAEP-UHFFFAOYSA-N
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Description

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to proteins involved in oxidative stress response, enhancing their antioxidant capabilities .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell cycle and metabolism . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, influencing the transcription and translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other compounds .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these adverse effects varies among different animal models, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution within the body can be influenced by factors such as dosage, route of administration, and the presence of other compounds .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments . The presence of this compound in these organelles can influence their function and contribute to its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired benzopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with known anticoagulant properties.

    Chromone: Another benzopyran derivative with diverse biological activities.

    Flavonoids: A class of compounds with similar structural features and significant biological activities.

Uniqueness

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the chlorine atom and the specific substitution pattern on the benzopyran ring. This structural uniqueness can confer distinct biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

8-chloro-5-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFGPLZDMJAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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